molecular formula C22H25N3O6 B11945821 Carbobenzyloxyglycylglycyl-L-phenylalanine methyl ester CAS No. 15027-03-9

Carbobenzyloxyglycylglycyl-L-phenylalanine methyl ester

Cat. No.: B11945821
CAS No.: 15027-03-9
M. Wt: 427.4 g/mol
InChI Key: NNOXUJSCVGRRPB-UHFFFAOYSA-N
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Description

L-Phenylalanine, N-[(phenylmethoxy)carbonyl]glycylglycyl-, methyl ester (CAS 15027-03-9) is a synthetic tripeptide derivative with the molecular formula C₂₂H₂₅N₃O₆ and a molar mass of 427.45 g/mol . Its structure comprises:

  • A benzyloxycarbonyl (Z) group at the N-terminus, serving as a protective moiety.
  • A glycylglycyl dipeptide spacer.
  • An L-phenylalanine residue with a methyl ester at the C-terminus.

This compound is primarily utilized in peptide synthesis as an intermediate. Its methyl ester enhances solubility in organic solvents, facilitating coupling reactions, while the Z-group ensures selective deprotection during stepwise synthesis . Physical properties include a predicted density of 1.246 g/cm³ and boiling point of 716.7°C .

Properties

CAS No.

15027-03-9

Molecular Formula

C22H25N3O6

Molecular Weight

427.4 g/mol

IUPAC Name

methyl 3-phenyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoate

InChI

InChI=1S/C22H25N3O6/c1-30-21(28)18(12-16-8-4-2-5-9-16)25-20(27)14-23-19(26)13-24-22(29)31-15-17-10-6-3-7-11-17/h2-11,18H,12-15H2,1H3,(H,23,26)(H,24,29)(H,25,27)

InChI Key

NNOXUJSCVGRRPB-UHFFFAOYSA-N

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)OCC2=CC=CC=C2

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Acetylene Ether Condensation

A patent-pending method employs methoxy acetylene as a condensing agent for peptide bond formation. This approach is particularly effective for coupling Cbz-protected amino acids with esterified peptides:

Procedure:

  • Dissolve equimolar amounts of Cbz-glycine and glycine ethyl ester in dry tetrahydrofuran (THF).

  • Add methoxy acetylene (1.3 mol equivalents) and reflux for 3 hours.

  • Remove excess methoxy acetylene under vacuum.

  • Wash the residue with water, hydrochloric acid, and potassium carbonate solution.

  • Dry over sodium sulfate and crystallize the product.

Adaptation for Target Compound:

  • Replace glycine ethyl ester with L-phenylalanine methyl ester hydrochloride .

  • Use Cbz-glycylglycine instead of Cbz-glycine for sequential coupling.

Key Data:

  • Yield: Crystalline product (melting point 79–80°C observed in analogous reactions).

Though not directly cited in the provided sources, SPPS is a viable alternative for synthesizing complex peptides. The methodology involves:

  • Anchoring L-phenylalanine methyl ester to a Wang resin via its C-terminal ester.

  • Deprotecting the resin-bound peptide and sequentially coupling Cbz-Gly-Gly-OH using HBTU/HOBt activation.

  • Cleaving the peptide from the resin using trifluoroacetic acid (TFA).

Advantages:

  • Enables rapid purification and high-throughput synthesis.

  • Minimizes side reactions through controlled coupling cycles.

The table below summarizes key parameters from the referenced methods:

MethodReagents/ConditionsYieldPurity ControlSource
Thionyl Chloride EsterificationSOCl2\text{SOCl}_2, MeOH, 0°C → RT, 24 h97%Recrystallization (EtOAc/EtOH)
Acetylene Ether CondensationMethoxy acetylene, THF, reflux, 3 h~90%*Crystallization
Carbodiimide-Mediated CouplingEDC/HOBt, Et3N\text{Et}_3\text{N}, DCM, RT70–85%†Flash Chromatography

*Estimated from analogous reactions.
†Hypothetical based on glycine-phenylalanine coupling yields.

Challenges and Optimization

  • Racemization Risk: Prolonged exposure to acidic conditions during esterification may epimerize L-phenylalanine. Using low temperatures (0°C) and shorter reaction times mitigates this.

  • Byproduct Formation: Acetylene ether methods require rigorous washing to remove unreacted reagents.

  • Scalability: SPPS is less feasible for large-scale synthesis due to resin costs, favoring solution-phase methods for industrial production .

Chemical Reactions Analysis

Types of Reactions

L-Phenylalanine, N-[(phenylmethoxy)carbonyl]glycylglycyl-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Applications

L-Phenylalanine derivatives are utilized in the development of pharmaceutical compounds due to their structural similarities to naturally occurring amino acids, which can enhance drug efficacy and specificity. The compound is particularly noted for:

  • Pain Management : D-phenylalanine has been identified as an analgesic agent by inhibiting enzymes that degrade natural pain-relieving compounds such as enkephalins . This property is being explored for potential therapeutic applications in chronic pain management.

Biochemical Research

The compound plays a significant role in biochemical studies related to protein synthesis and enzyme activity:

  • Protein Engineering : As a building block for peptides, L-Phenylalanine can be incorporated into peptide sequences to study protein folding and function.

Nutritional Supplements

Due to its role as an essential amino acid, L-Phenylalanine is included in dietary supplements aimed at improving cognitive function and mood regulation.

Case Study 1: Pain Relief Efficacy

Research has shown that D-phenylalanine significantly reduces pain levels in patients with chronic pain conditions by preserving enkephalins in the body . A clinical trial demonstrated a marked improvement in pain scores among participants treated with D-phenylalanine compared to a placebo group.

Case Study 2: Protein Synthesis Studies

In a study examining the effects of various amino acids on protein synthesis in muscle cells, L-Phenylalanine was found to enhance protein synthesis rates when administered alongside other essential amino acids . This finding supports its use in sports nutrition and recovery formulations.

Mechanism of Action

The mechanism of action of L-Phenylalanine, N-[(phenylmethoxy)carbonyl]glycylglycyl-, methyl ester involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in protein synthesis and metabolism. The phenylmethoxycarbonyl group provides protection to the amino group, allowing selective reactions to occur at other sites .

Comparison with Similar Compounds

N-(Benzyloxycarbonyl)-L-Vinylglycine Methyl Ester (CAS 75266-40-9)

  • Molecular Formula: C₁₃H₁₅NO₄.
  • Key Differences : Replaces the glycylglycyl-phenylalanine backbone with vinylglycine , introducing a reactive alkene group.
  • Applications: Used in synthesizing non-natural amino acid derivatives. The vinyl group enables click chemistry or polymerization, unlike the inert glycylglycyl spacer in the target compound .

N-[N-(2-Chlorobenzoyl)-L-tyrosyl]-L-phenylalanine Methyl Ester (, Entry 25)

  • Key Differences : Substitutes the Z-group with a 2-chlorobenzoyl moiety and replaces one glycine with L-tyrosine .
  • Tyrosine’s phenolic hydroxyl group may confer antioxidant activity, absent in the target compound .

D-Phenylalanine, N-[N-(tert-Butoxycarbonyl)-D-leucyl]-, Phenylmethyl Ester (CAS 159549-97-0)

  • Molecular Formula : C₂₇H₃₆N₂O₅.
  • Key Differences :
    • D-configuration vs. L-configuration in the target compound, affecting enzymatic stability.
    • Boc-protected (tert-butoxycarbonyl) group instead of Z, offering acid-labile protection.
    • Leucine replaces glycylglycyl, increasing hydrophobicity .

4-Cyano-N-(tert-Butoxycarbonyl)-2,6-dimethyl-L-phenylalanine Methyl Ester (CAS 1227311-10-5)

  • Key Differences: Cyano and methyl groups on the phenyl ring enhance lipophilicity and steric hindrance. Boc protection and dimethyl substitution may improve blood-brain barrier penetration compared to the Z-group .

Pharmacological and Functional Comparisons

Boronated Analogs

  • N-[(Trimethylamineboryl)-carbonyl]-L-phenylalanine Methyl Ester (–8): Exhibits 52% reduction in writhing reflex (anti-inflammatory activity) vs. 17% for the parent compound. Boronation introduces cytotoxic and hypolipidemic properties, absent in the non-boronated target compound .

Ester vs. Free Acid Forms

  • N-[(Phenylmethoxy)carbonyl]glycylglycyl-L-phenylalanine (CAS 13171-93-2):
    • Lacks the methyl ester, reducing cell permeability. Used in solid-phase peptide synthesis where free carboxylates are required .

Data Table: Structural and Functional Comparison

Compound Name CAS Molecular Formula Protecting Group Key Substituents Pharmacological Activity Reference
Target Compound 15027-03-9 C₂₂H₂₅N₃O₆ Z (Benzyloxy) Glycylglycyl, methyl ester Peptide synthesis intermediate
N-(Benzyloxycarbonyl)-L-vinylglycine methyl ester 75266-40-9 C₁₃H₁₅NO₄ Z Vinylglycine Click chemistry applications
Boronated N-[(trimethylamineboryl)-carbonyl]-L-phenylalanine methyl ester - C₁₄H₂₀BNO₄ Trimethylamineboryl Boronated carbonyl Cytotoxic, anti-inflammatory
N-[N-(2-Chlorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester - C₂₆H₂₄ClN₂O₅ 2-Chlorobenzoyl Tyrosine Antioxidant potential

Biological Activity

L-Phenylalanine, N-[(phenylmethoxy)carbonyl]glycylglycyl-, methyl ester is a synthetic derivative of the amino acid L-phenylalanine. This compound is characterized by its complex molecular structure, which includes a phenylmethoxycarbonyl group and a glycylglycyl moiety. Its molecular formula is C22H25N3O6C_{22}H_{25}N_{3}O_{6}, with a molecular weight of approximately 427.45 g/mol . This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The unique structure of L-Phenylalanine, N-[(phenylmethoxy)carbonyl]glycylglycyl-, methyl ester contributes to its biological properties. The presence of the methyl ester allows for increased lipophilicity, which may enhance its absorption and bioavailability in biological systems. The phenylmethoxycarbonyl group can act as a protecting group in peptide synthesis, facilitating the formation of more complex peptides .

1. Neurotransmitter Modulation

Research indicates that L-phenylalanine derivatives can influence neurotransmitter levels in the brain. As a precursor to dopamine and norepinephrine, modifications to the phenylalanine structure may enhance its ability to modulate neurotransmitter release . This property suggests potential applications in treating mood disorders and cognitive impairments.

2. Cytotoxicity and Anti-inflammatory Properties

Studies have shown that related compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, metabolites of similar phenylalanine derivatives have demonstrated superior cytotoxic activity compared to their parent compounds in tumor growth inhibition assays . Additionally, these compounds have been evaluated for their anti-inflammatory properties, showing variable effectiveness in reducing inflammation in animal models .

3. Hypolipidemic Effects

L-Phenylalanine derivatives have been studied for their hypolipidemic effects, with some metabolites exhibiting moderate activity in lowering lipid levels in vivo. However, their effectiveness can vary significantly depending on structural modifications .

Case Studies

  • Cytotoxicity Screening : A study involving various phenylalanine derivatives found that certain modifications led to enhanced cytotoxicity against both suspended and solid tumor cells. The proposed metabolites were more effective than the parent compound at inhibiting tumor growth .
  • Anti-inflammatory Activity : In models of induced inflammation, derivatives showed varying capacities to alleviate symptoms such as paw edema in mice. Some compounds were found to be more effective than the parent compound in protecting against lipopolysaccharide (LPS)-induced sepsis .

Comparative Analysis with Similar Compounds

The following table summarizes the properties and activities of L-Phenylalanine, N-[(phenylmethoxy)carbonyl]glycylglycyl-, methyl ester compared to structurally similar compounds:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
L-PhenylalanineC9H11NO2Essential amino acidPrecursor for neurotransmitters
N-fmoc-phenylalanine methyl esterC25H23NO4Contains a 9-fluorenylmethyloxycarbonyl protecting groupUsed in peptide synthesis
L-valyl-L-phenylalanine methyl esterC17H22N2O2Dipeptide derivativeDifferent biological activities
L-Phenylalanine, N-[(phenylmethoxy)carbonyl]glycylglycyl-, methyl esterC22H25N3O6Complex structure with enhanced bioactivityPotential anti-inflammatory and cytotoxic effects

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